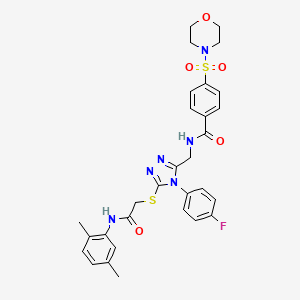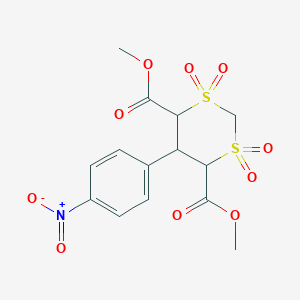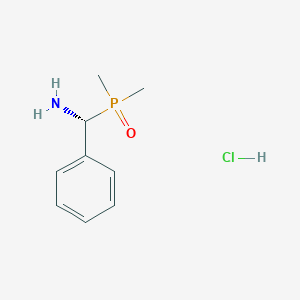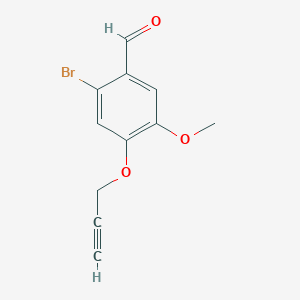![molecular formula C11H14Cl2N4S B2940273 3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride CAS No. 2310139-93-4](/img/structure/B2940273.png)
3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of triazoles, which are nitrogen-containing heterocyclic compounds . Triazoles have two types: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
The synthesis of triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process accommodates a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
Triazoles have a five-membered ring structure containing two carbon and three nitrogen atoms . Due to their structural characteristics, both 1,2,3- and 1,2,4-triazoles can accommodate a broad range of substituents around their core structures .Chemical Reactions Analysis
Triazoles are able to engage in a variety of chemical reactions due to their versatile structure . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .科学的研究の応用
Antifungal Applications
Triazole derivatives like the compound have been extensively studied for their antifungal properties . They are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells.
Anticancer Research
The triazole ring is a common motif in many anticancer agents. Research has indicated that triazole derivatives can interact with various enzymes and receptors in cancer cells, leading to apoptosis or programmed cell death . This makes them valuable in the design of new anticancer drugs.
Antibacterial Properties
Triazoles have also been found to possess antibacterial activity . They can act against a broad spectrum of Gram-positive and Gram-negative bacteria, which is particularly important in the era of increasing antibiotic resistance . The versatility of the triazole ring allows for the development of new antibacterial agents with novel mechanisms of action.
Antiviral Potential
The structural flexibility of triazole derivatives enables them to be used in the synthesis of compounds with antiviral activities . They can be designed to interfere with viral replication processes, making them candidates for the treatment of various viral infections .
Neuroprotective Agents
Recent studies have explored the potential of triazole derivatives as neuroprotective agents . They may offer protection against neurodegenerative diseases by inhibiting processes that lead to neuronal damage .
Green Chemistry
The synthesis of triazole derivatives aligns with the principles of green chemistry . Methods such as mechanochemistry and ultrasound chemistry have been employed to synthesize triazoles in an environmentally friendly manner, reducing the use of harmful solvents and minimizing waste .
将来の方向性
特性
IUPAC Name |
3-(pyridin-4-ylsulfanylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S.2ClH/c1-2-10-13-14-11(15(10)7-1)8-16-9-3-5-12-6-4-9;;/h3-6H,1-2,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWMCKRBEGQTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CSC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2940201.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)


![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)